molecular formula C10H14N2O2 B1295746 N-(2-Hydroxyethyl)-N-methyl-N'-phenylurea CAS No. 36097-31-1

N-(2-Hydroxyethyl)-N-methyl-N'-phenylurea

Cat. No.: B1295746
CAS No.: 36097-31-1
M. Wt: 194.23 g/mol
InChI Key: RTHANHWVYMZYHL-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N-methyl-N’-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a hydroxyethyl group, a methyl group, and a phenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Hydroxyethyl)-N-methyl-N’-phenylurea can be synthesized through several methods. One common approach involves the reaction of N-methyl-N’-phenylurea with ethylene oxide under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as a base, to facilitate the formation of the hydroxyethyl group.

Another method involves the reaction of N-methyl-N’-phenylurea with ethylene carbonate. This reaction also requires a catalyst, such as potassium carbonate, and is carried out at elevated temperatures to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of N-(2-Hydroxyethyl)-N-methyl-N’-phenylurea may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-throughput screening and optimization of reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N-methyl-N’-phenylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-Hydroxyethyl)-N-methyl-N’-phenylurea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, such as surfactants and resins.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N-methyl-N’-phenylurea involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can interact with hydrophobic regions of proteins and enzymes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)urea: Lacks the methyl and phenyl groups, making it less hydrophobic and less reactive in certain chemical reactions.

    N-Methyl-N’-phenylurea: Lacks the hydroxyethyl group, reducing its ability to form hydrogen bonds and interact with biological molecules.

    N-(2-Hydroxyethyl)-N’-phenylurea: Lacks the methyl group, affecting its overall chemical properties and reactivity.

Uniqueness

N-(2-Hydroxyethyl)-N-methyl-N’-phenylurea is unique due to the presence of all three functional groups (hydroxyethyl, methyl, and phenyl), which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and

Properties

IUPAC Name

1-(2-hydroxyethyl)-1-methyl-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12(7-8-13)10(14)11-9-5-3-2-4-6-9/h2-6,13H,7-8H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHANHWVYMZYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60957501
Record name N-(2-Hydroxyethyl)-N-methyl-N'-phenylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60957501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36097-31-1
Record name IPO 2363
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036097311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxyethyl)-N-methyl-N'-phenylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60957501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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